REACTION_SMILES
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[C:2]([O:3][C:4](=[O:5])[NH:9][CH2:10][c:11]1[cH:12][cH:13][c:14]([C:17](=[O:18])[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)[cH:15][cH:16]1)([CH3:6])([CH3:7])[CH3:8].[Cl:31][CH2:32][Cl:33].[ClH:1].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[NH2:9][CH2:10][c:11]1[cH:12][cH:13][c:14]([C:17](=[O:18])[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)[cH:15][cH:16]1
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Name
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CC(C)(C)OC(=O)NCc1ccc(C(=O)C2CCCCC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(C(=O)C2CCCCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
C1COCCO1
|
Name
|
|
Type
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product
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Smiles
|
NCc1ccc(C(=O)C2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |